molecular formula C15H28N2OSi B13854410 4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine

4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine

Cat. No.: B13854410
M. Wt: 280.48 g/mol
InChI Key: UHJBRUYXNFEWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine is a synthetic organic compound characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a benzene ring via an oxypropyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzene-1,4-diamine and tert-butyl(dimethyl)silyl chloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl(dimethyl)silyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The benzene-1,4-diamine moiety can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylbenzene-1,2-diamine: Similar structure but lacks the oxypropyl linkage and tert-butyl(dimethyl)silyl group.

    4-tert-Butyl-o-phenylenediamine: Similar structure but differs in the position of the amino groups.

Uniqueness

4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine is unique due to the presence of the tert-butyl(dimethyl)silyl group, which imparts specific chemical and physical properties, such as increased stability and lipophilicity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H28N2OSi

Molecular Weight

280.48 g/mol

IUPAC Name

4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine

InChI

InChI=1S/C15H28N2OSi/c1-12(18-19(5,6)15(2,3)4)11-17-14-9-7-13(16)8-10-14/h7-10,12,17H,11,16H2,1-6H3

InChI Key

UHJBRUYXNFEWTL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1=CC=C(C=C1)N)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.